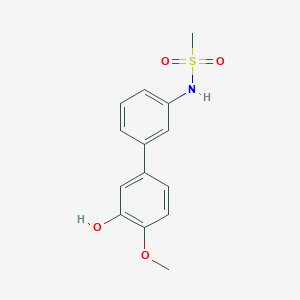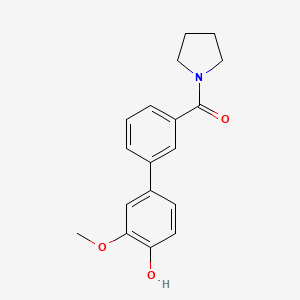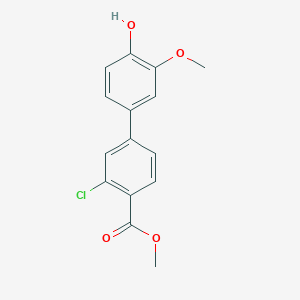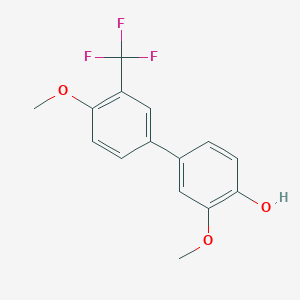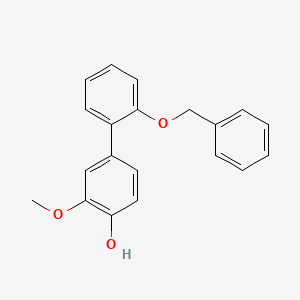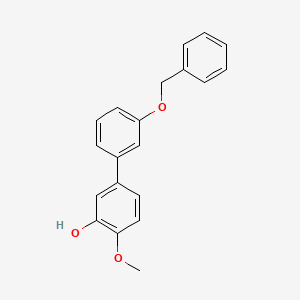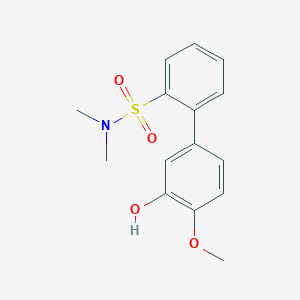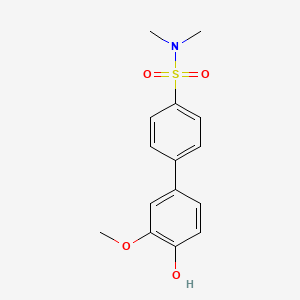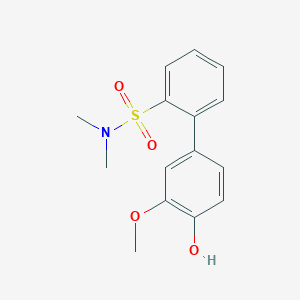
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (4-DMS-2MP) is a chemical compound with a wide variety of applications in scientific research. It is a white to off-white crystalline powder with a melting point of around 140°C. 4-DMS-2MP has been used in a range of fields, including organic synthesis, drug discovery, and biochemistry. In
Aplicaciones Científicas De Investigación
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the preparation of other compounds such as 4-(2-N,N-dimethylsulfamoylphenyl)acetic acid. It has also been used in drug discovery, where it has been utilized as a building block for the synthesis of novel compounds. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in biochemistry, where it has been used as a substrate for the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound binds to certain enzymes, such as cytochrome P450, and alters their activity. This binding alters the activity of the enzyme, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound can affect the activity of certain enzymes, such as cytochrome P450, which can lead to changes in biochemical and physiological processes. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been shown to have antioxidant properties, which may be beneficial in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of around 140°C, which makes it suitable for use in a variety of experiments. Additionally, it is relatively easy to synthesize, which makes it cost-effective. However, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% also has some limitations. For example, the compound is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of the compound is not well understood, which can make it difficult to predict the effects of the compound in certain experiments.
Direcciones Futuras
There are several potential future directions for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%. One potential direction is to further explore the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and organic synthesis. Finally, further research could be conducted to explore the potential for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% to be used as an antioxidant or as a starting material for the synthesis of other compounds.
Métodos De Síntesis
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized from 2-methoxyphenol and N,N-dimethylsulfamoyl chloride. The reaction is conducted in a two-step process. In the first step, the 2-methoxyphenol is reacted with N,N-dimethylsulfamoyl chloride in an aqueous medium to form 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol. In the second step, the 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol is purified by recrystallization and then dried to obtain the desired product.
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)15-7-5-4-6-12(15)11-8-9-13(17)14(10-11)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGYGXHKHFWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


